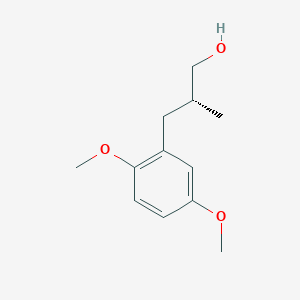![molecular formula C11H14O3 B2449146 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol CAS No. 1567532-35-7](/img/structure/B2449146.png)
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a hydroxybutenyl group and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyphenol with 3-hydroxybut-1-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxybutenyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxybutenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyphenol group may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxybutenyl group.
4-hydroxy-3-methoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxybutenyl group.
4-hydroxy-3-methoxyphenethylamine: Features an amine group instead of a hydroxybutenyl group.
Uniqueness
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is unique due to the presence of both a hydroxybutenyl group and a methoxyphenol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-8,12-13H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXVVEGVBYEBNS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=C(C=C1)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC(=C(C=C1)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)
![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

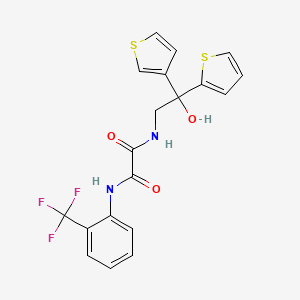
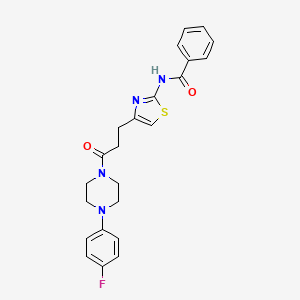
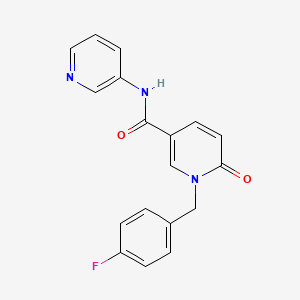

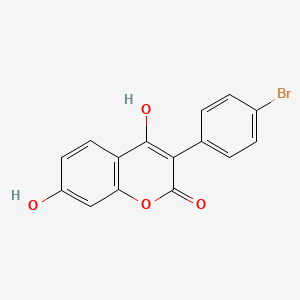


![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
